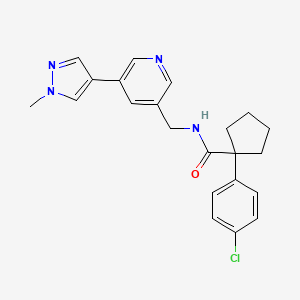
Tert-butyl 4-(1-aminocyclopropyl)-4-hydroxypiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl 4-(1-aminocyclopropyl)-4-hydroxypiperidine-1-carboxylate” is an organic compound with the molecular formula C13H24N2O2 . It is a white solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-10(5-9-15)13(14)6-7-13/h10H,4-9,14H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound has a molecular weight of 240.35 . It is a white solid at room temperature . .Aplicaciones Científicas De Investigación
Pharmaceutical Research and Drug Development
This compound, with the CAS number 2171878-32-1, is utilized in pharmaceutical research due to its potential as a building block in drug synthesis. Its structure is conducive to modifications that can lead to the development of new pharmacologically active molecules. The tert-butyl group can be easily removed under acidic conditions, revealing a free carboxylic acid that can be further reacted to create diverse drug candidates .
Bioconjugation Studies
EN300-1644061’s reactive amine group makes it a prime candidate for bioconjugation studies. This involves attaching the compound to biomolecules to study drug delivery mechanisms or to create novel biologically active conjugates. The compound’s stability and reactivity under physiological conditions are of particular interest in these studies .
Material Science
In material science, the compound’s unique cyclic structure is explored for the synthesis of polymers with potential applications in creating new materials with specific mechanical properties. Researchers are interested in how the incorporation of this compound into polymer chains may affect flexibility, durability, and other material characteristics .
Catalysis
The compound’s tertiary amine can act as a ligand in catalytic systems. It can coordinate to metal centers and influence the reactivity of the catalyst. Studies are ongoing to determine the efficacy of EN300-1644061 in various catalytic reactions, including those important in organic synthesis .
Analytical Chemistry
EN300-1644061 can be used as a standard or reference compound in analytical chemistry, particularly in mass spectrometry and NMR spectroscopy. Its distinct mass and NMR signals help in the identification and quantification of similar compounds in complex mixtures .
Neuroscience Research
Due to the presence of the piperidine ring, a motif commonly found in neurological agents, this compound is being studied for its potential effects on the central nervous system. It could serve as a precursor or a modulator in the synthesis of compounds targeting neurological pathways .
Agricultural Chemistry
The compound’s potential use in agricultural chemistry is being investigated, particularly in the synthesis of new pesticides or herbicides. Its structural features may contribute to the development of compounds with specific modes of action against pests or weeds .
Environmental Science
In environmental science, EN300-1644061 is examined for its degradation products and environmental fate. Understanding its breakdown and interaction with environmental factors is crucial for assessing its impact and for the development of environmentally friendly derivatives .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
tert-butyl 4-(1-aminocyclopropyl)-4-hydroxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-11(2,3)18-10(16)15-8-6-13(17,7-9-15)12(14)4-5-12/h17H,4-9,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUANTFCNFMEDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2(CC2)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2871318.png)

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-methoxypropanamide](/img/structure/B2871322.png)


![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide](/img/structure/B2871326.png)
![ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2871327.png)
![N-[3-[[(E)-3-Methylsulfonylprop-2-enyl]amino]-3-oxopropyl]-1H-indole-2-carboxamide](/img/structure/B2871328.png)
![ethyl 2-(2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate](/img/structure/B2871331.png)
![3-(4-Fluorobenzyl)-8-isobutyryl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2871332.png)

![N-(5-chloro-2-methylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2871335.png)
![N-[2-(propan-2-ylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2871336.png)